molecular formula C8H2ClF5O2 B1223367 2,3,4,5,6-Pentafluorobenzyl chloroformate CAS No. 53526-74-2

2,3,4,5,6-Pentafluorobenzyl chloroformate

Cat. No.: B1223367
CAS No.: 53526-74-2
M. Wt: 260.54 g/mol
InChI Key: CAKTVARYLWEKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-Pentafluorobenzyl chloroformate is a fluorinated organic compound with the molecular formula C8H2ClF5O2 and a molecular weight of 260.55 g/mol . It is a derivative of benzyl chloroformate, where the benzene ring is substituted with five fluorine atoms. This compound is primarily used as a reagent in organic synthesis and analytical chemistry.

Mechanism of Action

Target of Action

Pentafluorobenzyl chloroformate, also known as 2,3,4,5,6-Pentafluorobenzyl chloroformate, primarily targets amino acids and alcohols . It is used as a derivatization reagent in the analysis of these compounds .

Mode of Action

The compound interacts with its targets through a process known as derivatization . This process involves the formation of a covalent bond between the target molecule (amino acid or alcohol) and the pentafluorobenzyl group . The reaction proceeds through a nucleophilic substitution, yielding Pentafluorobenzyl chloroformate and sodium bromide as byproducts .

Biochemical Pathways

It is known that the compound plays a crucial role in the detection of amino acids and alcohols in electron capture negative ion chemical ionization mass spectrometry (ecnici-ms) . This suggests that it may influence pathways involving these compounds.

Pharmacokinetics

Its use in analytical chemistry suggests that it may have good stability and reactivity .

Result of Action

The primary result of Pentafluorobenzyl chloroformate’s action is the formation of derivatives of amino acids and alcohols that can be detected using ECNICI-MS . These derivatives exhibit good gas chromatographic properties and provide structurally relevant fragmentation .

Action Environment

The action of Pentafluorobenzyl chloroformate can be influenced by environmental factors such as the presence of a base catalyst and the temperature of the reaction . For instance, the derivatization reaction is promoted by a base catalyst and performed for 30 minutes on a boiling water bath .

Biochemical Analysis

Biochemical Properties

Pentafluorobenzyl chloroformate plays a crucial role in biochemical reactions, primarily as a derivatization reagent. It interacts with various enzymes, proteins, and other biomolecules to form stable derivatives that are easier to detect and analyze. For instance, it reacts with amino acids to form pentafluorobenzyl derivatives, which can be detected with high sensitivity using gas chromatography-mass spectrometry (GC-MS) . This interaction enhances the electron affinity of the amino acids, making them more amenable to detection by electron capture negative ion chemical ionization mass spectrometry (ECNICI-MS) .

Cellular Effects

Pentafluorobenzyl chloroformate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the derivatization of amino acids and alcohols, which are critical components of cellular metabolism . By modifying these biomolecules, pentafluorobenzyl chloroformate can alter their function and interactions within the cell, potentially impacting cellular signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of pentafluorobenzyl chloroformate involves its ability to form covalent bonds with target biomolecules through nucleophilic substitution reactions. This process results in the formation of pentafluorobenzyl derivatives, which exhibit enhanced electron affinity and structural fragmentation in ECNICI-MS . These derivatives are more easily detected and analyzed, providing valuable insights into the molecular composition and interactions of the target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pentafluorobenzyl chloroformate can change over time due to its stability and degradation properties. It has been found to be a stable reagent with excellent gas chromatographic properties, making it suitable for long-term studies . Its reactivity and effectiveness may decrease over extended periods, necessitating careful storage and handling to maintain its efficacy.

Dosage Effects in Animal Models

The effects of pentafluorobenzyl chloroformate vary with different dosages in animal models. At lower doses, it can effectively derivatize target biomolecules without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including potential teratogenicity and developmental toxicity . These effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes while minimizing potential harm.

Metabolic Pathways

Pentafluorobenzyl chloroformate is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors to form stable derivatives that can be traced through metabolic pathways using stable isotope-resolved metabolomics (SIRM) . This approach allows researchers to track the fate of amino acids and other metabolites in cells and tissues, providing valuable insights into metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, pentafluorobenzyl chloroformate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms of pentafluorobenzyl chloroformate is essential for optimizing its use in biochemical research and analysis.

Subcellular Localization

The subcellular localization of pentafluorobenzyl chloroformate is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects . By understanding the subcellular localization of pentafluorobenzyl chloroformate, researchers can better predict its activity and function in different cellular contexts.

Preparation Methods

2,3,4,5,6-Pentafluorobenzyl chloroformate can be synthesized through various methods. One common synthetic route involves the reaction of 2,3,4,5,6-pentafluorobenzyl alcohol with phosgene (COCl2) in the presence of a base such as pyridine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

2,3,4,5,6-Pentafluorobenzyl chloroformate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and water for hydrolysis. The major products formed depend on the type of nucleophile and reaction conditions.

Comparison with Similar Compounds

2,3,4,5,6-Pentafluorobenzyl chloroformate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a highly electrophilic chloroformate group and the electron-withdrawing effects of the fluorine atoms, which enhance its reactivity and stability in various applications.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF5O2/c9-8(15)16-1-2-3(10)5(12)7(14)6(13)4(2)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKTVARYLWEKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201740
Record name Pentafluorobenzyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53526-74-2
Record name Pentafluorobenzyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053526742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentafluorobenzyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5,6-Pentafluorobenzyl chloroformate
Reactant of Route 2
Reactant of Route 2
2,3,4,5,6-Pentafluorobenzyl chloroformate
Reactant of Route 3
Reactant of Route 3
2,3,4,5,6-Pentafluorobenzyl chloroformate
Reactant of Route 4
Reactant of Route 4
2,3,4,5,6-Pentafluorobenzyl chloroformate
Reactant of Route 5
Reactant of Route 5
2,3,4,5,6-Pentafluorobenzyl chloroformate
Reactant of Route 6
Reactant of Route 6
2,3,4,5,6-Pentafluorobenzyl chloroformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.